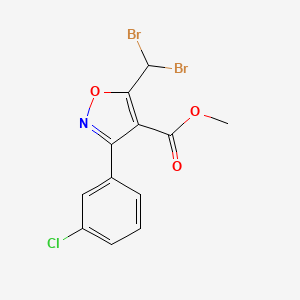

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate

CAS No.: 1170223-55-8

Cat. No.: VC2912366

Molecular Formula: C12H8Br2ClNO3

Molecular Weight: 409.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170223-55-8 |

|---|---|

| Molecular Formula | C12H8Br2ClNO3 |

| Molecular Weight | 409.46 g/mol |

| IUPAC Name | methyl 3-(3-chlorophenyl)-5-(dibromomethyl)-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H8Br2ClNO3/c1-18-12(17)8-9(16-19-10(8)11(13)14)6-3-2-4-7(15)5-6/h2-5,11H,1H3 |

| Standard InChI Key | UWLDNPPTUQLXOS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)C(Br)Br |

| Canonical SMILES | COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)C(Br)Br |

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate possesses a well-defined structure with multiple functional groups arranged around its isoxazole core. The compound has a molecular formula of C₁₂H₈Br₂ClNO₃ and a precise molecular weight of 409.46 g/mol. The structure features an isoxazole ring with a 3-chlorophenyl group at position 3, providing aromatic character and potential for π-π interactions. The dibromomethyl group at position 5 constitutes a key reactive site due to the polarized carbon-bromine bonds, which are susceptible to nucleophilic attack. The methyl carboxylate group at position 4 introduces ester functionality, offering opportunities for further derivatization through standard ester chemistry. This complex molecular architecture creates a three-dimensional structure with specific electronic and steric properties that influence its chemical behavior and potential interactions with biological targets.

Synthesis Methodologies

Synthetic Routes and Precursors

The synthesis of Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate typically employs multi-step organic reactions starting from readily available precursors. One common approach involves the formation of the isoxazole ring through cycloaddition reactions, followed by subsequent functionalization to introduce the specific substituents. The 3-chlorophenyl group is often incorporated through the use of appropriately substituted aldehydes or nitriles as starting materials in the isoxazole ring formation. The dibromomethyl functionality is typically introduced in later stages of the synthesis, often through selective bromination of a methyl or formyl group already present at the C-5 position of the isoxazole ring. The methyl carboxylate group may be installed either during the initial ring formation or through subsequent functionalization reactions, depending on the specific synthetic strategy employed. These approaches generally require careful control of reaction conditions to ensure regioselectivity and to avoid unwanted side reactions.

Reaction Conditions and Optimization

The synthesis of Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate demands precise control of reaction conditions to achieve optimal yields and purity. Typical reaction conditions include temperature control around 130 °C and reaction times ranging from 1 to 6 hours, particularly for the key ring-forming and functionalization steps. Solvents commonly employed in the synthesis include dichloromethane and chlorobenzene, which provide appropriate solubility for the reactants while facilitating controlled reaction rates. The bromination steps to introduce the dibromomethyl group require particular attention to reaction parameters, as over-bromination or unwanted side reactions can significantly reduce yields. Purification of the final compound typically involves a combination of crystallization and chromatographic techniques to ensure high purity, which is essential for research applications. The optimization of these synthetic parameters has been a focus of research efforts to improve the accessibility of this compound for various applications.

Chemical Reactivity and Mechanisms

Reactivity of Functional Groups

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate exhibits distinct reactivity patterns governed by its multiple functional groups. The dibromomethyl group represents the most reactive site within the molecule, readily undergoing nucleophilic substitution reactions with various nucleophiles. This reactivity stems from the polarization of the carbon-bromine bonds, making the carbon susceptible to nucleophilic attack. The methyl carboxylate functionality participates in typical ester reactions, including hydrolysis, transesterification, and reduction to alcohols or aldehydes under appropriate conditions. The isoxazole ring itself can undergo ring-opening reactions under specific conditions, particularly in the presence of reducing agents or certain catalysts that can cleave the relatively weak N-O bond. The 3-chlorophenyl group can participate in metal-catalyzed coupling reactions, such as Suzuki or Negishi couplings, offering opportunities for further elaboration of the molecular structure. This diverse reactivity profile makes the compound versatile for chemical transformations in synthesis applications.

Analytical Characterization Techniques

Spectroscopic Methods and Structural Elucidation

Comprehensive characterization of Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate relies on multiple spectroscopic techniques that provide complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and potentially heteronuclear correlation experiments, offers detailed insights into the connectivity and environment of various atoms within the molecule. In the ¹H NMR spectrum, characteristic signals would include the methyl ester protons (typically around 3.8-4.0 ppm), the single proton of the dibromomethyl group (likely appearing as a singlet at approximately 6.5-7.0 ppm), and the aromatic protons of the chlorophenyl ring (in the 7.0-8.0 ppm region). Infrared (IR) spectroscopy provides valuable information about functional groups, with expected distinctive absorptions for the C=O stretch of the ester (approximately 1700-1740 cm⁻¹), C=N and C=C stretches of the isoxazole ring, and C-Br stretches from the dibromomethyl group. Mass spectrometry (MS) analysis would reveal the molecular ion peak consistent with the molecular weight of 409.46, along with characteristic isotope patterns resulting from the presence of bromine and chlorine atoms, which have distinctive natural isotope distributions.

Comparative Analysis and Structure-Activity Relationships

Comparison with Related Isoxazole Derivatives

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate shares structural similarities with other isoxazole derivatives, yet possesses distinctive features that influence its chemical and potential biological properties. When compared with related compounds such as Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate (CAS: 682352-76-7), significant differences emerge in the position of the chlorine substitution on the phenyl ring (meta versus para) and the nature of the C-5 substituent (dibromomethyl versus formyl). These structural differences substantially affect both reactivity and physical properties. The dibromomethyl group in our target compound introduces enhanced electrophilicity compared to the formyl group found in related compounds. Similarly, comparison with Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (CAS: 91258-47-8) reveals differences in ring saturation, as this related compound features a partially reduced isoxazole ring. The table below summarizes key comparative properties of these structurally related isoxazole derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Reactive Sites |

|---|---|---|---|---|

| Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate | C₁₂H₈Br₂ClNO₃ | 409.46 | Meta-chlorophenyl, dibromomethyl group | Dibromomethyl group, ester functionality |

| Methyl 3-(4-chlorophenyl)-5-formylisoxazole-4-carboxylate | C₁₂H₈ClNO₄ | 265.65 | Para-chlorophenyl, formyl group | Aldehyde group, ester functionality |

| Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate | C₁₁H₁₀ClNO₃ | Not specified | Para-chlorophenyl, reduced isoxazole ring | Ester functionality, N-O bond |

Structure-Activity Relationship Considerations

The structure-activity relationships (SAR) of isoxazole derivatives provide valuable insights into how structural modifications might influence the potential applications of Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate. The positioning of substituents around the isoxazole core significantly impacts both chemical reactivity and potential biological activity. The meta-substitution pattern on the phenyl ring in our target compound, as opposed to para-substitution in related compounds, alters the electronic distribution and potentially the binding characteristics with biological targets. The dibromomethyl group at position 5 represents a distinctive feature that introduces a highly reactive center capable of covalent bond formation with nucleophilic residues in biological targets. This reactivity profile differs considerably from compounds bearing formyl groups or other functionalities at this position. The methyl ester at position 4 serves as a common feature among many isoxazole derivatives, providing a site for further structural elaboration through straightforward transformations. While specific biological activity data for Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate remains limited in the available literature, the observed SAR patterns in related compounds suggest potential applications in areas such as enzyme inhibition, where the reactive dibromomethyl group could engage with nucleophilic active site residues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume